molecular formula C10H7FO2S B3051270 Naphthalene-2-sulfonyl fluoride CAS No. 325-12-2

Naphthalene-2-sulfonyl fluoride

Cat. No. B3051270
Key on ui cas rn: 325-12-2
M. Wt: 210.23 g/mol
InChI Key: LGWYRYDAHZTSKX-UHFFFAOYSA-N
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Patent
US04115059

Procedure details

2-Naphthalenesulfonyl fluoride was prepared from 2-naphthalenesulfonyl chloride and potassium fluoride as described in Example 1. A product with mp 85°-86° C (literature 86°-88° C; W. Davies and J. H. Dick, J. Chem. Soc., 2104, 1931) was obtained in 92% yield. The chemical analysis NMR and IR spectra were in agreement with the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11](Cl)(=[O:13])=[O:12].[F-:15].[K+]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11]([F:15])(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A product with mp 85°-86° C (literature 86°-88° C; W. Davies and J. H. Dick, J. Chem. Soc., 2104, 1931) was obtained in 92% yield

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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